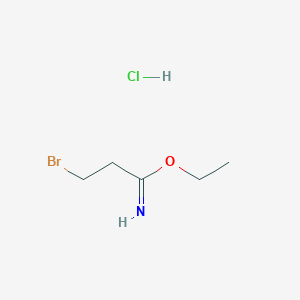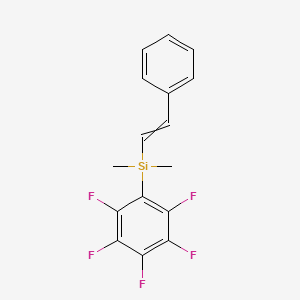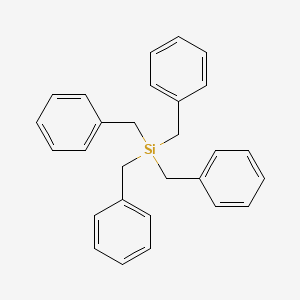![molecular formula C20H19PS B14699317 Phosphorane, [(methylthio)methylene]triphenyl- CAS No. 23462-73-9](/img/structure/B14699317.png)
Phosphorane, [(methylthio)methylene]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, [(methylthio)methylene]triphenyl- is an organophosphorus compound with the molecular formula C20H19PS. It is a derivative of phosphorane, where a [(methylthio)methylene] group is attached to the phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, [(methylthio)methylene]triphenyl- can be synthesized through the reaction of triphenylphosphine with methylthioformaldehyde. The reaction typically involves the use of a strong base such as butyllithium or potassium tert-butoxide to deprotonate the methylthioformaldehyde, followed by the addition of triphenylphosphine . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Phosphorane, [(methylthio)methylene]triphenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, [(methylthio)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The [(methylthio)methylene] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes depending on the reactants used.
Applications De Recherche Scientifique
Phosphorane, [(methylthio)methylene]triphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phosphorane, [(methylthio)methylene]triphenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The [(methylthio)methylene] group can participate in nucleophilic addition or substitution reactions, while the triphenylphosphine moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the attached groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenetriphenylphosphorane: A parent compound with a similar structure but without the [(methylthio)methylene] group.
Carbomethoxymethylenetriphenylphosphorane: Contains a carbomethoxy group instead of the [(methylthio)methylene] group.
(Chloromethylene)triphenylphosphorane: Contains a chloromethylene group.
Uniqueness
Phosphorane, [(methylthio)methylene]triphenyl- is unique due to the presence of the [(methylthio)methylene] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the [(methylthio)methylene] group is required .
Propriétés
Numéro CAS |
23462-73-9 |
|---|---|
Formule moléculaire |
C20H19PS |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
methylsulfanylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H19PS/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
Clé InChI |
CSSYQLDNMDGEOX-UHFFFAOYSA-N |
SMILES canonique |
CSC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)




![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)




